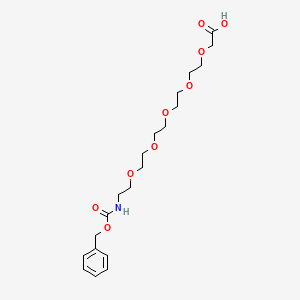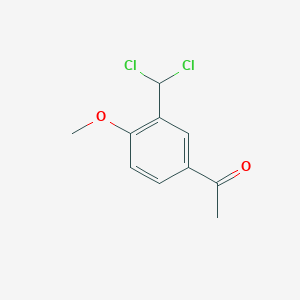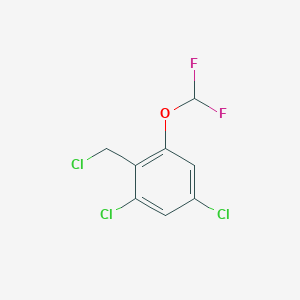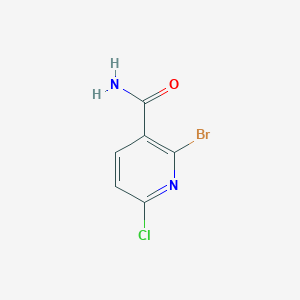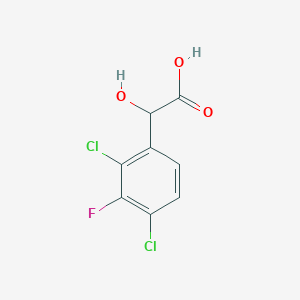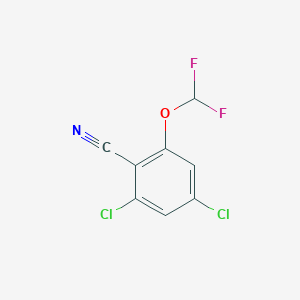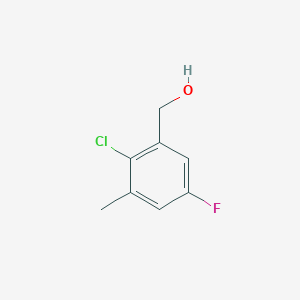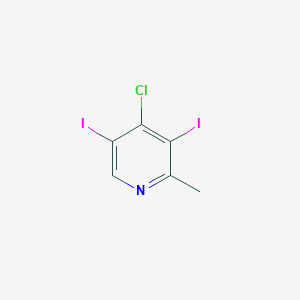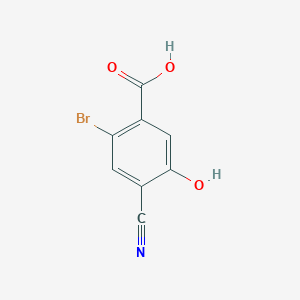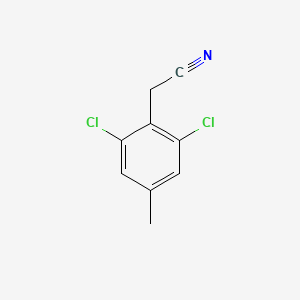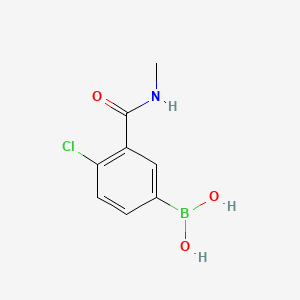
4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid
Übersicht
Beschreibung
“4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid” is a chemical compound with the molecular formula C8H9BClNO3 . It is a derivative of phenylboronic acid, which is commonly used in organic synthesis .
Chemical Reactions Analysis
Phenylboronic acids, such as “4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid”, are mild Lewis acids and are generally stable and easy to handle, making them important to organic synthesis . They can participate in various reactions, including Rhodium-catalyzed intramolecular amination, Pd-catalyzed direct arylation, and Suzuki-Miyaura coupling reactions .Wissenschaftliche Forschungsanwendungen
Optical Modulation and Saccharide Recognition
4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid, similar to other phenylboronic acids, plays a role in optical modulation and saccharide recognition. A study demonstrated the use of phenylboronic acids for recognizing saccharides and anchoring hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes. These capabilities are critical in applications like near-infrared fluorescence quenching in response to saccharide binding, with implications in various research fields including materials science and nanotechnology (Mu et al., 2012).
Catalytic Applications in Chemical Synthesis
Phenylboronic acids, including 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid, are important in catalysis. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid has been used effectively in dehydrative amidation between carboxylic acids and amines, suggesting potential uses in peptide synthesis and pharmaceuticals (Wang, Lu, & Ishihara, 2018).
Vibrational Studies in Molecular Structure Analysis
Vibrational studies of phenylboronic acids, including derivatives like 4-carboxy phenylboronic acid, have been conducted to understand their molecular structures. These studies are crucial in developing functionalized derivatives for various applications (Dikmen & Alver, 2021).
Supramolecular Architecture
Phenylboronic acids contribute significantly to the field of supramolecular chemistry. For example, studies on 4-halophenylboronic acids, including 4-chlorophenylboronic acid, have provided insights into crystal structures and molecular interactions. This is vital for designing molecules with specific properties and functionalities (Shimpi, Seethalekshmi, & Pedireddi, 2007).
Intelligent Bio-Hydrogel Development
Research into novel cellulose/phenylboronic acid composite intelligent bio-hydrogels demonstrates their glucose and pH-responsive behaviors. These hydrogels, incorporating phenylboronic acid derivatives, are promising for applications in drug delivery and biosensing (Peng et al., 2018).
Enhanced Tumor Targeting in Drug Delivery
Phenylboronic acid-decorated nanoparticles, including those derived from 3-carboxyphenylboronic acid, have been used for tumor-targeted drug delivery. These derivatives demonstrate enhanced tumor-homing activity and accumulation, which is crucial for improving the efficacy of cancer treatments (Wang, Wei, Cheng, Wang, & Tang, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-chloro-3-(methylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClNO3/c1-11-8(12)6-4-5(9(13)14)2-3-7(6)10/h2-4,13-14H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZZWFMATUWETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661217 | |
| Record name | [4-Chloro-3-(methylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid | |
CAS RN |
871332-65-9 | |
| Record name | [4-Chloro-3-(methylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



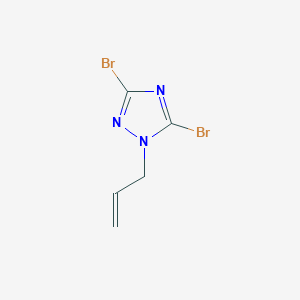
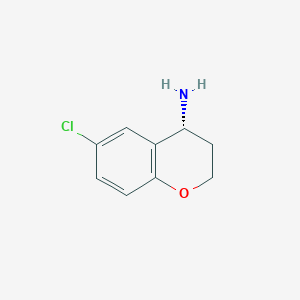
![6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol](/img/structure/B1461834.png)
![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate](/img/structure/B1461837.png)
